4-(2-Amino-2-oxoethyl)benzoic acid

Description

Contextualization within Organic Chemistry and Amide-Carboxylic Acid Hybrid Systems

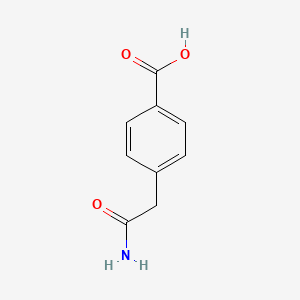

From a structural standpoint, 4-(2-Amino-2-oxoethyl)benzoic acid is a derivative of benzoic acid and a primary amide. wikipedia.orgwikipedia.org The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group and a 2-amino-2-oxoethyl group at the para position. This arrangement of functional groups makes it an amide-carboxylic acid hybrid system.

Amides are a cornerstone of organic chemistry and biology, forming the peptide bonds that link amino acids in proteins. wikipedia.orgnumberanalytics.com Carboxylic acids are also fundamental, participating in a wide array of chemical reactions. The presence of both moieties in a single molecule imparts a dual chemical reactivity, making it a versatile building block in organic synthesis. The amide group is generally stable, while the carboxylic acid group provides a site for various chemical modifications. numberanalytics.com

Historical Trajectories and Related Structural Motifs in Academic Literature

The structural motif of an aromatic ring with both acidic and amide functionalities is found in numerous biologically important molecules and synthetic compounds. Research into related structures, such as other amino acid derivatives and their roles as precursors in various biosynthetic pathways, has been extensive. amerigoscientific.compressbooks.pub For instance, the synthesis of various substituted (2-amino-2-oxoethyl)benzoate derivatives has been explored, highlighting the utility of this structural class as synthons in organic synthesis and as ligands in coordination chemistry. iucr.org

Scope and Significance of Current Research Endeavors Pertaining to the Compound

Current research interest in this compound and its derivatives spans several areas of chemical science. Its bifunctional nature makes it a valuable reagent in the synthesis of more complex molecules. For example, it can be used in the preparation of amino acid derivatives with potential biological activities. chemicalbook.com

The amide and carboxylic acid groups allow for its incorporation into larger molecular frameworks, such as peptides and polymers. The synthesis of amides from carboxylic acids and amines is a fundamental reaction in medicinal chemistry, with amide bonds being present in a significant percentage of pharmaceutical drugs. acs.org Various methods for amide synthesis continue to be developed, some of which could be applicable to the derivatization of this compound. acs.orgresearchgate.net

Furthermore, derivatives of this compound are utilized in various research applications. For instance, related structures with protecting groups are employed in peptide synthesis and drug development. chemimpex.com The study of the crystal structures of similar compounds provides insights into their molecular conformation and intermolecular interactions, which is crucial for understanding their physical and chemical properties. iucr.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52787-17-4 |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)N)C(=O)O |

| InChI Key | YMKXCDDRWMQOBA-UHFFFAOYSA-N |

Data sourced from Guidechem guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-2-oxoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKXCDDRWMQOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632218 | |

| Record name | 4-(2-Amino-2-oxoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52787-17-4 | |

| Record name | 4-(2-Amino-2-oxoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 4 2 Amino 2 Oxoethyl Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(2-Amino-2-oxoethyl)benzoic acid (1) offers several logical pathways for its synthesis. The most apparent disconnections are at the amide bond and the carbon-carbon bond connecting the side chain to the aromatic ring.

Route A: Amide Bond Formation as the Key Step

This approach involves disconnecting the amide bond, leading to 4-carboxyphenylacetic acid (2) and ammonia (B1221849) or a protected equivalent as the synthons. The precursor, 4-carboxyphenylacetic acid (2), can be further disconnected, suggesting a precursor like 4-(chloromethyl)benzoic acid (3), which in turn can be derived from the readily available p-toluic acid (4-methylbenzoic acid) (4) prepchem.comyoutube.com.

Route B: C-C Bond Formation as the Key Step

An alternative retrosynthesis involves the formation of the C-C bond between the benzene (B151609) ring and the acetyl group. This strategy points towards a Friedel-Crafts acylation of a protected benzoic acid derivative with a suitable two-carbon electrophile, such as chloroacetyl chloride . This would lead to a key intermediate like 4-(2-chloroacetyl)benzoic acid (5), which can then be aminated.

These analyses identify key precursors such as p-toluic acid, 4-(chloromethyl)benzoic acid, and 4-(2-chloroacetyl)benzoic acid as crucial starting points for the synthesis of the target molecule.

Classical Organic Synthesis Approaches (e.g., Amide Bond Formation, Carboxylic Acid Functionalization)

Classical methods for synthesizing this compound often rely on well-established multi-step sequences involving functional group interconversions.

One common approach begins with the radical bromination of p-toluic acid (4) to yield 4-(bromomethyl)benzoic acid. This intermediate can then be converted to 4-carboxyphenylacetic acid (2) through various methods, such as the Strecker synthesis followed by hydrolysis or by reaction with cyanide and subsequent hydrolysis of the nitrile. The final step involves the amidation of the newly introduced carboxylic acid. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia reddit.com.

Another classical route involves the Friedel-Crafts acylation of a suitable benzene derivative. For instance, toluene (B28343) could be acylated with chloroacetyl chloride to give 4-chloroacetyltoluene. Subsequent oxidation of the methyl group to a carboxylic acid would yield 4-(2-chloroacetyl)benzoic acid (5). The final step is the nucleophilic substitution of the chloride with ammonia to form the primary amide .

A summary of a potential classical synthesis route is presented below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Friedel-Crafts Acylation | Toluene | Chloroacetyl chloride, AlCl₃ | 4-Chloroacetyltoluene |

| 2 | Oxidation | 4-Chloroacetyltoluene | KMnO₄, heat | 4-(2-Chloroacetyl)benzoic acid |

| 3 | Amination | 4-(2-Chloroacetyl)benzoic acid | Excess aqueous ammonia | This compound |

Modern Catalytic Strategies for its Preparation (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic chemistry offers more efficient and selective methods for the preparation of this compound, often utilizing catalytic processes.

Transition Metal Catalysis:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the aromatic ring and the side chain. For example, a Suzuki coupling between a boronic acid derivative of benzene carrying a protected carboxylic acid and a suitable vinyl partner could be employed. Subsequent oxidation and amidation would lead to the target molecule.

A more direct approach involves the iridium-catalyzed ortho-C-H amination of benzoic acid derivatives nih.gov. While this typically directs amination to the ortho position, modifications to the catalyst or directing group could potentially achieve para-selectivity. Copper-catalyzed amination of chlorobenzoic acids has also been shown to be effective for the synthesis of N-aryl anthranilic acid derivatives and could be adapted for this synthesis nih.gov.

Organocatalysis:

Organocatalysis provides metal-free alternatives for several key transformations. For instance, the amidation of carboxylic acids can be catalyzed by boric acid, which is an environmentally benign and inexpensive catalyst orgsyn.org. This method often proceeds under milder conditions and with higher functional group tolerance compared to traditional methods. Recent advancements have also highlighted the use of boronic acid derivatives as highly active catalysts for direct amidation at room temperature organic-chemistry.org.

A representative modern catalytic approach could involve:

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | C-H Functionalization | Benzoic acid | Palladium catalyst, directing group, acetylating agent | 4-Acetylbenzoic acid |

| 2 | α-Halogenation | 4-Acetylbenzoic acid | N-Bromosuccinimide (NBS), radical initiator | 4-(2-Bromoacetyl)benzoic acid |

| 3 | Amination | 4-(2-Bromoacetyl)benzoic acid | Ammonia, base | This compound |

Principles of Green Chemistry Applied to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally have higher atom economy than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Boric acid-catalyzed amidation can often be performed in greener solvents orgsyn.org.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. The use of transition metal and organocatalysts falls under this principle nih.govnih.govorgsyn.orgorganic-chemistry.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Starting from renewable resources instead of petrochemicals. While not directly applicable to the core aromatic structure, side-chain modifications could potentially utilize bio-based reagents.

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and purity of this compound while minimizing costs and environmental impact, the optimization of reaction parameters is crucial. Key parameters for optimization include temperature, reaction time, concentration of reactants, and the choice and loading of the catalyst and solvent.

For a key step like the amination of 4-(2-chloroacetyl)benzoic acid, a Design of Experiments (DoE) approach can be used to systematically study the effects of various parameters.

An example of a parameter optimization table for the amination step is shown below:

| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |

| Temperature (°C) | 25 - 100 | 60 | Higher temperatures can lead to side reactions and decomposition. |

| Ammonia Concentration (M) | 1 - 10 | 5 | A sufficient excess is needed to drive the reaction to completion and neutralize the HCl byproduct. |

| Reaction Time (h) | 1 - 24 | 6 | Longer times may not significantly increase the yield but can lead to byproduct formation. |

| Solvent | Water, Ethanol, Dioxane | Ethanol/Water mixture | Affects solubility of reactants and can influence reaction rate and selectivity. |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Amino 2 Oxoethyl Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-(2-Amino-2-oxoethyl)benzoic acid (C₉H₉NO₃), the theoretical monoisotopic mass is 179.0582 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to form protonated molecules [M+H]⁺ or other adducts. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would then measure the m/z of these ions with high precision.

Table 1: Predicted Mass Spectrometry Data for the Analog 4-(2-amino-2-oxoethoxy)benzoic acid

| Adduct | m/z |

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

| [M+NH₄]⁺ | 213.08698 |

| [M+K]⁺ | 234.01632 |

| [M+H-H₂O]⁺ | 178.05042 |

| [M]⁺ | 195.05261 |

Data sourced from PubChemLite for the analog compound 4-(2-amino-2-oxoethoxy)benzoic acid. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments like COSY and HSQC, the connectivity and chemical environment of each atom in the molecule can be determined.

For this compound, specific signals in the ¹H and ¹³C NMR spectra would be expected. While a complete experimental spectrum for the target compound is not available in the provided search results, data from closely related compounds, such as 2-amino-2-oxoethyl 4-aminobenzoate (B8803810) monohydrate, can be used for predictive purposes. nih.gov This ester analog shares the 2-amino-2-oxoethyl moiety.

Table 2: ¹H NMR Data for the Analog 2-amino-2-oxoethyl 4-aminobenzoate monohydrate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.75 | d | 8.75 | 2H, H3 and H5 (aromatic) |

| 6.58 | d | 8.75 | 2H, H2 and H6 (aromatic) |

| 4.62 | s | - | 2H, CH₂ |

Data recorded in CD₃OD at 400 MHz. nih.gov

Based on this and data for 4-aminobenzoic acid, the following is a predicted assignment for this compound. rsc.org The protons of the benzene (B151609) ring would likely appear as two doublets in the aromatic region. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the benzene ring would be expected to appear as a singlet. The amide (-CONH₂) protons would likely present as two broad singlets, and the carboxylic acid (-COOH) proton as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the methylene carbon would be anticipated. 2D-NMR experiments would be crucial to confirm the assignments by establishing correlations between protons and carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are highly characteristic of the functional groups present in a compound.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functionalities.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1725-1700 | |

| Amide | N-H stretch | ~3350 and ~3180 |

| C=O stretch (Amide I) | ~1680 | |

| N-H bend (Amide II) | ~1640 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600-1450 |

The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding. The C=O stretching frequency of the carboxylic acid would be higher than that of the amide. The two N-H stretching bands of the primary amide are due to symmetric and asymmetric vibrations. Data from studies on aminobenzoic acids can provide a reference for the expected positions of these bands. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

While a crystal structure for this compound itself has not been reported in the provided search results, the crystal structure of the closely related compound, 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, has been determined. nih.gov This study reveals that the benzoate (B1203000) and amide units are planar, with a dihedral angle between these planes. nih.gov For this compound, a similar planar arrangement of the benzoate and amide groups would be expected. In the solid state, extensive hydrogen bonding involving the carboxylic acid and amide groups would likely dominate the crystal packing.

Chromatographic Methodologies (e.g., HPLC, GC) Coupled with Spectroscopic Detection for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a compound and for its quantitative analysis in various matrices. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a non-volatile and polar compound like this compound, reverse-phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. thaiscience.info Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. unirioja.es

Method validation according to established guidelines would be necessary to ensure the reliability of the analytical procedure for purity assessment and quantification. unirioja.es This would involve evaluating parameters such as linearity, accuracy, precision, specificity, and robustness. While specific HPLC methods for the target compound are not detailed, numerous methods for related benzoic acid derivatives exist and could be adapted. helixchrom.comzodiaclifesciences.comsielc.com GC is generally less suitable for this compound due to its low volatility and thermal lability, unless derivatization is performed.

Computational and Theoretical Investigations of 4 2 Amino 2 Oxoethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

No studies utilizing Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure and molecular geometry of 4-(2-Amino-2-oxoethyl)benzoic acid have been identified. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's stability and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research that has employed molecular dynamics simulations to explore the conformational landscape or the intermolecular interactions of this compound. These simulations are essential for understanding how the molecule behaves in different environments and how it interacts with other molecules, including potential biological targets.

Prediction of Reactivity Profiles and Reaction Pathways

Information regarding the predicted reactivity profiles and potential reaction pathways of this compound based on computational models is not present in the current body of scientific literature. Such predictions are valuable for designing new synthetic routes and for understanding the molecule's potential metabolic fate.

In Silico Modeling for Understanding Molecular Recognition Principles

No in silico modeling studies, such as molecular docking or pharmacophore modeling, have been published that focus on the molecular recognition principles of this compound. This type of research is fundamental in drug discovery for identifying potential protein targets and for designing new molecules with enhanced binding affinity and selectivity. For instance, in silico molecular modeling studies have been conducted on derivatives like 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) to investigate their potential as enzyme inhibitors.

Derivation of Structure-Property Relationships from Theoretical Models

Currently, there are no published theoretical models that derive structure-property relationships for this compound. These relationships are critical for predicting the physicochemical properties and biological activities of new derivatives based on their molecular structure.

Reactivity, Chemical Transformations, and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Anhydride (B1165640) Formation, Reduction)

The carboxylic acid group of 4-(2-amino-2-oxoethyl)benzoic acid is a prime site for various chemical modifications, including esterification, anhydride formation, and reduction.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation in organic synthesis. iajpr.com In the case of this compound, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The general scheme for the esterification of this compound is depicted below:

Reaction: this compound + ROH (Alcohol) ⇌ 4-(2-Amino-2-oxoethyl)benzoyl ester + H₂O

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Anhydride Formation: Benzoic acid can be converted to benzoic anhydride through a dehydration reaction, often facilitated by reagents like acetic anhydride. wikipedia.org This principle can be applied to this compound to form the corresponding symmetric anhydride. The reaction involves the removal of a molecule of water from two molecules of the carboxylic acid. Benzoic anhydrides are useful acylating agents and can be used to prepare benzoic esters. wikipedia.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemistry.coachlibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the highly reactive LiAlH₄. chemistry.coach

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | 4-(2-Amino-2-oxoethyl)benzoyl ester |

| Anhydride Formation | Dehydrating Agent (e.g., Acetic Anhydride) | 4-(2-Amino-2-oxoethyl)benzoic anhydride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | [4-(Hydroxymethyl)phenyl]acetamide |

Transformations at the Amide Functionality (e.g., Hydrolysis, N-Substitution)

The primary amide functionality of this compound can also undergo several important chemical transformations.

Hydrolysis: Amides can be hydrolyzed back to carboxylic acids under both acidic and basic conditions, typically requiring heat. masterorganicchemistry.comchemguide.co.uk

Acidic Hydrolysis: Heating the amide with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com

Basic Hydrolysis: Heating the amide with an aqueous solution of a strong base, like sodium hydroxide (B78521), results in the formation of the carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk The hydroxide ion acts as the nucleophile in this reaction.

It is noteworthy that certain N-acyl amino acid amides can exhibit unexpected hydrolytic instability under mild acidic conditions, a factor that should be considered in synthetic planning. acs.org

N-Substitution: The nitrogen of the amide can be substituted, leading to the formation of secondary or tertiary amides. This can be achieved through various methods, although direct alkylation can be challenging. A common strategy involves the synthesis of the desired substituted amide from the corresponding carboxylic acid and a primary or secondary amine.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the two substituents: the carboxylic acid group (-COOH) and the acetamido group (-CH₂CONH₂).

Electrophilic Aromatic Substitution: The carboxylic acid group is an electron-withdrawing group and a meta-director. quora.com It deactivates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. quora.com Conversely, the acetamido group is an ortho-, para-director. The outcome of an electrophilic substitution reaction will therefore depend on the interplay of these directing effects and the reaction conditions. Given that the carboxylic acid is a deactivating group, reactions will generally be slower than on unsubstituted benzene. quora.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for this type of substrate as it typically requires the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, and a good leaving group. While the carboxylic acid group is electron-withdrawing, the ring is not sufficiently activated for NAS to occur readily under standard conditions.

Cross-Coupling Reactions for Further Functionalization of the Aromatic Core

To introduce further diversity, the aromatic core of this compound derivatives can be functionalized using transition-metal-catalyzed cross-coupling reactions. For these reactions to be feasible, the aromatic ring typically needs to be pre-functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

For instance, a halogenated derivative of this compound could participate in well-established cross-coupling reactions like:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.

These reactions provide powerful tools for creating a wide array of derivatives with tailored electronic and steric properties.

Mechanisms of Key Chemical Transformations and Side Reactions

Understanding the mechanisms of the primary transformations and potential side reactions is crucial for optimizing reaction conditions and minimizing the formation of impurities.

Mechanism of Fischer Esterification: As briefly mentioned, the Fischer esterification proceeds via a series of equilibrium steps. masterorganicchemistry.com The key is the acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Mechanism of Amide Hydrolysis:

Acid-catalyzed: The mechanism involves initial protonation of the amide carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then attacks this carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of ammonia (which is protonated to the ammonium ion) leads to the carboxylic acid. masterorganicchemistry.com

Base-catalyzed: A hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The leaving group is the amide anion (⁻NH₂), which is a very strong base and is subsequently protonated by the solvent.

Side Reactions: A potential side reaction during the synthesis or modification of this compound could involve the intramolecular cyclization, especially under conditions that favor the reaction between the carboxylic acid and the amide. For instance, amides of 2-aminoethanols are known to rearrange to esters under acidic conditions. sit.edu.cn While the structure of the title compound does not favor a simple intramolecular reaction, the possibility of intermolecular reactions leading to oligomers or polymers should be considered, particularly when heating or using activating agents for the carboxylic acid.

Role As a Synthetic Building Block and Precursor in Organic Synthesis

Incorporation into Complex Organic Molecules and Natural Product Synthesis

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the direct incorporation of 4-(2-Amino-2-oxoethyl)benzoic acid into the synthesis of complex organic molecules or natural products.

While the broader class of benzoic acid derivatives is fundamental to the synthesis of a vast array of complex molecules, specific examples utilizing the 4-(2-Amino-2-oxoethyl) moiety are not well-documented. researchgate.net The general importance of benzoic acid scaffolds suggests that this compound could potentially serve as a fragment in the construction of larger, biologically active molecules. researchgate.net

Application in the Construction of Heterocyclic Systems

Utilization in the Design and Synthesis of Peptide Mimetics and Constrained Peptides

There is a lack of specific published research on the utilization of this compound in the design and synthesis of peptide mimetics or constrained peptides.

Peptide mimetics are designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. scispace.com The development of constrained peptides, often through cyclization, is a strategy to lock peptides into their bioactive conformations. scispace.com While various amino acids and scaffolds are used for these purposes, the specific role of this compound in this area remains unexplored in the available literature.

Ligand Design for Coordination Chemistry and Supramolecular Assemblies

Specific studies on the use of this compound in ligand design for coordination chemistry and supramolecular assemblies are not found in the current body of scientific literature.

Precursor in the Development of Functional Organic Materials

There is no specific information available in the scientific literature regarding the use of this compound as a precursor in the development of functional organic materials.

Benzoic acid and its derivatives are utilized in the production of various materials, including plasticizers and resins. annexechem.com Furthermore, amino acid-based polymers are of great interest for applications in drug delivery and sensor materials due to their biocompatibility and unique properties. rsc.org The synthesis of well-defined block copolymers using carboxylic acid-based initiators has also been reported. rsc.org These examples highlight the potential for bifunctional molecules like this compound to be used in polymer synthesis, though specific research in this area is lacking.

An In-depth Analysis of the Biological Interactions of this compound

The chemical compound this compound, a derivative of benzoic acid, presents a unique scaffold for potential biological interactions. Its structure, featuring a carboxylic acid group and an acetamide (B32628) moiety, suggests the capacity for various non-covalent interactions with biological macromolecules. This article explores the theoretical and potential biological interactions of this compound at a molecular level, based on its structural characteristics and the established methodologies used to study such phenomena.

Exploration of Biological Interactions at a Molecular Level

While specific, in-depth research on the direct biological interactions of 4-(2-amino-2-oxoethyl)benzoic acid is not extensively available in public literature, its chemical structure allows for a theoretical exploration of its potential engagement with biomolecules. The presence of both hydrogen bond donors (the amide and carboxylic acid protons) and acceptors (the carbonyl and carboxylic acid oxygens), along with an aromatic ring, provides multiple points for potential contact with proteins and other biological targets.

The molecular structure of this compound is suggestive of its potential to be recognized by various biomolecules, such as receptors and enzymes. The para-substituted benzoic acid core is a common motif in medicinal chemistry. The carboxylic acid group can act as a key interaction point, forming strong ionic bonds or hydrogen bonds with positively charged amino acid residues like arginine and lysine, or with metal ions within an active site.

The acetamide (B32628) side chain offers additional opportunities for hydrogen bonding. The amide N-H group can serve as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for the specific recognition and binding of ligands to their biological targets. The phenyl ring can participate in hydrophobic interactions or pi-stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan in a binding pocket. The flexibility of the ethyl linker between the phenyl ring and the amide allows the molecule to adopt different conformations to fit into a binding site.

Derivatives of similar acetamides have been explored for various biological activities, including antioxidant and potential anti-inflammatory effects. nih.govresearchgate.net This suggests that the core structure of this compound has the potential to interact with enzymes or receptors involved in these pathways.

A molecular probe is a molecule used to study the properties of other molecules or structures. Given its functional groups, this compound could potentially be developed into a molecular probe. For instance, the carboxylic acid or the primary amide could be functionalized with a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. Such a modified molecule could then be used to identify and characterize binding partners in complex biological systems.

The development of a molecular probe would hinge on identifying a specific biological target with a measurable affinity for the core scaffold. Once a target is identified, synthetic modifications could be introduced to create a tool compound for studying the target's function, localization, and expression in cells and tissues.

To characterize the interaction between this compound and a biological macromolecule, several biophysical techniques would be employed. These methods can determine the binding affinity (how tightly the compound binds), the stoichiometry (the ratio in which the compound and macromolecule bind), and the thermodynamics of the interaction.

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a macromolecule immobilized on the chip. It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be used to determine binding affinities. Alternatively, a fluorescently labeled version of the compound could be used.

| Biophysical Method | Parameter Measured | Example Data (Hypothetical) |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 10 µM |

| Enthalpy (ΔH) | -5 kcal/mol | |

| Entropy (ΔS) | 15 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1 x 105 M-1s-1 |

| Dissociation Rate (koff) | 1 x 10-3 s-1 | |

| Binding Affinity (KD) | 10 µM | |

| Fluorescence Quenching | Binding Affinity (KD) | 12 µM |

The this compound structure can be considered a "scaffold" or a "fragment" that can be elaborated upon to create more complex and potent bioactive molecules. In fragment-based drug discovery, small molecules like this are screened for weak binding to a target, and then optimized to improve their affinity and selectivity. The benzoic acid and acetamide groups provide convenient handles for synthetic modification.

Patent literature indicates that derivatives of this compound have been synthesized, suggesting its utility as a building block in the development of new chemical entities. googleapis.com For instance, the carboxylic acid can be converted to esters or amides, and the primary amide of the acetamide group can be substituted to explore the chemical space around the core scaffold. This approach has been used to develop inhibitors for various enzymes and modulators for receptors. Studies on related acetamide derivatives have shown that modifications to this type of scaffold can lead to compounds with significant biological activities. nih.govarchivepp.com

Determining the three-dimensional structure of this compound bound to a biological target is crucial for understanding the precise nature of the interaction and for guiding further drug design efforts. The primary methods for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: If the compound can be co-crystallized with its target protein, X-ray diffraction analysis can provide a high-resolution atomic-level picture of the binding mode. This would reveal the specific amino acid residues involved in binding, the conformation of the ligand in the active site, and the network of hydrogen bonds, ionic interactions, and hydrophobic contacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify which parts of the ligand are in close contact with the protein and which protein residues are affected by binding.

These methods would elucidate how the functional groups of this compound contribute to binding. For example, the carboxylate would likely form salt bridges with basic residues, while the amide could engage in a network of hydrogen bonds. The phenyl ring's position would indicate the nature of its hydrophobic or aromatic interactions.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 4-(2-Amino-2-oxoethyl)benzoic acid and its derivatives often relies on established, yet potentially environmentally taxing, methodologies. A key area of future research will be the development of novel and sustainable synthetic routes that prioritize green chemistry principles.

One reported synthesis involves the reaction of the sodium salt of a substituted benzoic acid with chloroacetic acid amide in dimethylformamide. For instance, the hydrated form, 2-amino-2-oxoethyl 4-aminobenzoate (B8803810) monohydrate, has been synthesized with a high yield of 88%. iucr.org

| Precursor | Reagent | Solvent | Yield |

| Sodium 4-aminobenzoate | Chloroacetic acid amide | Dimethylformamide | 88% |

Table 1: Synthesis of 2-amino-2-oxoethyl 4-aminobenzoate monohydrate iucr.org

Future research will likely focus on replacing conventional solvents with greener alternatives, exploring catalytic methods to improve atom economy, and investigating biocatalytic pathways. For example, the use of enzymes or whole-cell biocatalysts could offer a highly selective and environmentally benign route to this compound, drawing inspiration from the microbial synthesis of similar compounds like 4-hydroxybenzoic acid. nih.gov The exploration of mechanochemical methods, which minimize or eliminate the need for solvents, and flow chemistry for safer and more efficient production are also promising avenues.

Advanced Applications of Spectroscopic and Imaging Techniques for its Detection

The detection and characterization of this compound are crucial for its study and application. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize its structure, future research will likely involve the application of more advanced and sensitive techniques. iucr.org

For the hydrated form, 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, the following 1H NMR data has been reported:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.75 | d | H3 and H5 |

| 6.58 | d | H2 and H6 |

| 4.62 | s | CH2 |

Table 2: 1H NMR Data for 2-amino-2-oxoethyl 4-aminobenzoate monohydrate in CD3OD iucr.org

Future advancements could lie in the development of fluorescent probes based on the this compound scaffold. The inherent fluorescence of the aminobenzoic acid moiety could be modulated by the binding of specific analytes, leading to "turn-on" or "turn-off" sensory systems.

Furthermore, Surface-Enhanced Raman Scattering (SERS) presents a powerful tool for the ultra-sensitive detection of this molecule. nih.govthno.orgnih.gov By adsorbing the compound onto plasmonic nanoparticles, its Raman signal can be dramatically amplified, enabling detection at very low concentrations. nih.govthno.org Research in this area could focus on developing SERS-based assays for detecting this compound in complex matrices. Mass spectrometry imaging is another emerging technique that could be employed to map the spatial distribution of this compound in various materials or biological systems.

Expansion of Computational Modeling to Predict New Chemistries

Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand its electronic structure, vibrational frequencies, and potential energy surfaces of its reactions. researchgate.net

Future computational studies could focus on:

Predicting Reactivity: Modeling the transition states of potential reactions to predict the most likely pathways and products. This can guide the design of new synthetic routes and catalytic applications.

Simulating Spectroscopic Data: Accurately predicting NMR, IR, and Raman spectra to aid in the identification and characterization of the compound and its derivatives. researchgate.net

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments, such as in solution or at the interface of materials, to understand its aggregation behavior and interactions with other molecules.

These computational insights will be invaluable in accelerating the discovery of new chemistries and applications for this versatile molecule.

Exploration of Unprecedented Reactivity and Catalytic Roles

The bifunctional nature of this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations and catalytic activities.

The carboxylic acid and amide functionalities can act as hydrogen bond donors and acceptors, suggesting a potential role in organocatalysis. For instance, it could catalyze reactions by stabilizing transition states through hydrogen bonding interactions.

Furthermore, the aromatic ring and the amide group are amenable to various chemical modifications, opening the door to a wide range of derivatives with unique reactivity. The amino group, once deprotected from a precursor, could engage in reactions typical of primary amines, while the carboxylic acid can be converted to esters, amides, or other functional groups. The exploration of metal-catalyzed cross-coupling reactions involving the aromatic ring could also lead to the synthesis of complex molecular architectures.

Design of Next-Generation Molecular Architectures for Fundamental Chemical Research

The unique structure of this compound makes it an attractive building block for the design of next-generation molecular architectures for fundamental chemical research.

In supramolecular chemistry, the hydrogen bonding capabilities of the carboxylic acid and amide groups can be exploited to construct self-assembling systems such as gels, liquid crystals, and molecular cages. These organized structures could find applications in areas such as drug delivery and materials science.

The compound can also serve as a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid can coordinate to metal centers, while the amide group can participate in hydrogen bonding within the framework, leading to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. The ability to modify the aromatic backbone further enhances the tunability of these materials.

Q & A

Q. What strategies mitigate data irreproducibility in thermodynamic studies (e.g., melting point, solubility)?

- Methodological Answer :

- Standardized Protocols : Use calibrated equipment (e.g., DSC for melting points).

- Collaborative Trials : Replicate experiments across labs.

- Solubility Analysis : Employ shake-flask method with HPLC quantification, reporting pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.